molecular formula C9H12BrNOS B14136731 4-Bromo-N,N-diethylthiophene-3-carboxamide

4-Bromo-N,N-diethylthiophene-3-carboxamide

Cat. No.: B14136731
M. Wt: 262.17 g/mol
InChI Key: GINBUKOOECALHR-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethylthiophene-3-carboxamide is a chemical compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring, along with a carboxamide group at the 3-position, and two ethyl groups attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-N,N-diethylthiophene-3-carboxamide typically involves the bromination of a thiophene derivative followed by the introduction of the carboxamide group. One common synthetic route includes the following steps:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Carboxamide Formation: The brominated thiophene is then reacted with diethylamine and a suitable carboxylating agent to form the carboxamide group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-N,N-diethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-N,N-diethylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-diethylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

4-Bromo-N,N-diethylthiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

    4-Bromo-N,N-dimethylthiophene-3-carboxamide: Similar structure but with methyl groups instead of ethyl groups.

    4-Chloro-N,N-diethylthiophene-3-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

    3-Bromo-N,N-diethylthiophene-2-carboxamide: Bromine atom at a different position on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C9H12BrNOS

Molecular Weight

262.17 g/mol

IUPAC Name

4-bromo-N,N-diethylthiophene-3-carboxamide

InChI

InChI=1S/C9H12BrNOS/c1-3-11(4-2)9(12)7-5-13-6-8(7)10/h5-6H,3-4H2,1-2H3

InChI Key

GINBUKOOECALHR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CSC=C1Br

Origin of Product

United States

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